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Compound of Interest

Compound Name: PK150

Cat. No.: B15566360

Introduction

PK150 is a synthetic small molecule, developed as an analog of the multi-kinase inhibitor
sorafenib.[1][2] It has demonstrated significant promise as an antibacterial agent, exhibiting
potent activity against a range of pathogenic Gram-positive bacteria, including challenging
strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate
S. aureus (VISA).[1][2] A critical attribute for any oral therapeutic is its ability to be absorbed
into the systemic circulation and reach its target site in sufficient concentrations. This technical
guide provides an in-depth analysis of the oral bioavailability and in vivo efficacy of PK150,
based on available preclinical data.

Oral Bioavailability and Pharmacokinetics

Pharmacokinetic studies in murine models have shown that PK150 possesses excellent oral
bioavailability. Following oral administration, PK150 is well-absorbed, leading to systemic
exposure sufficient for therapeutic efficacy.

Quantitative Pharmacokinetic Data

A key study in outbred male CD-1 mice provided the following pharmacokinetic parameters for
PK150.[1]
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10 mg/kg
Parameter . 10 mgl/kg Oral (p.o.) 20 mgl/kg Oral (p.o.)
Intravenous (i.v.)
Oral Bioavailability (F)  N/A ~63% Not Reported
Half-Life (T1/2) 11.69 + 1.5 hours 9.67 £ 0.2 hours 9.37 £ 0.5 hours

Mean Residence Time

Not Reported Slightly Enhanced Not Reported
(MRT)

Experimental Protocol: Pharmacokinetic Analysis in
Mice
The pharmacokinetic profile of PK150 was determined in four-week-old outbred male CD-1

mice.

Animal Model: Outbred male CD-1 mice, 4 weeks old.

» Formulation: The method for solubilizing PK150 for administration involves creating a clear
solution. One described protocol involves adding a DMSO stock solution to PEG300,
followed by the addition of Tween-80 and finally saline. For longer-term studies, a formulation
in corn oil is also suggested.

e Dosing:
o Intravenous (i.v.) Group: A single dose of 10 mg/kg was administered.

o Oral (p.o.) Groups: Single doses of 10 mg/kg and 20 mg/kg were administered via
intragastric gavage.

» Sample Collection: Blood samples were collected at various time points post-administration
to determine the plasma concentration of PK150.

e Analysis: The concentration of PK150 in plasma samples was likely determined using a
validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-
MS/MS), which is standard for such studies. Pharmacokinetic parameters including half-life
(T1/2) and area under the curve (AUC) were calculated from the plasma concentration-time
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data. Oral bioavailability (F) was calculated using the formula: F = (AUCoral / AUCi.v.) *
(Dosei.v. / Doseoral).

Pharmacokinetic Study Workflow
Animal Selection
(Outbred male CD-1 mice, 4 weeks old)
(Dosing Administratior)
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Workflow for the murine pharmacokinetic study of PK150.

In Vivo Efficacy

The in vivo antibacterial efficacy of PK150 was evaluated in a murine model of systemic
infection, demonstrating its potential to treat bacterial infections when administered orally.
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 In Vivo Effi

Animal Model Pathogen Dosage & Route Key Outcome

- " Significant (~100-fold)
Methicillin-sensitive S.

9-week old female ) reduction in bacterial
] aureus (MSSA), strain 20 mg/kg, Oral (p.0.) ] ]
C57BL/6J mice loads in both the liver
SH1000
and heart.

Experimental Protocol: Murine Bloodstream Infection
Model

The efficacy of PK150 was tested against an established systemic infection with S. aureus.

» Animal Model: Pathogen-free, 9-week old female C57BL/6J mice were used for the infection
model.

« Infection: Mice were infected with a methicillin-sensitive strain of S. aureus (SH1000) to
induce a bloodstream infection.

o Treatment: A treatment group received an oral dose of 20 mg/kg of PK150.

» Endpoint: After a specified period, the mice were euthanized, and target organs (liver and
heart) were harvested.

» Bacterial Load Quantification: The organs were homogenized, and serial dilutions were
plated to determine the number of colony-forming units (CFUs). The reduction in bacterial
load in the PK150-treated group was compared to a control group.
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In Vivo Efficacy Study Workflow
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Experimental workflow for the murine bloodstream infection model.

Mechanism of Action

Chemical proteomic studies have revealed that PK150's antibacterial effect is likely derived
from a polypharmacological mechanism, rather than targeting a single kinase. Two primary

mechanisms have been identified:
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« Interference with Menaquinone Biosynthesis: PK150 inhibits demethylmenaquinone
methyltransferase, a key enzyme in the menaquinone biosynthesis pathway. Menaquinones
are essential components of the bacterial electron transport chain. A reduction in their levels

disrupts cellular respiration.

o Dysregulation of Protein Secretion: PK150 alters the activity of Signal Peptidase IB (SpsB),
an essential enzyme for protein secretion in S. aureus. Interestingly, PK150 can act as both
an activator and an inhibitor of SpsB, depending on whether it binds to the holo-enzyme or
the apo-enzyme, respectively. This dual activity disrupts the normal process of protein

secretion.

Mechanism of Action

[ j—» Dysregulated Protein Secretion
[ j—» Reduced Menaquinone Levels

Bactericidal Effect

Click to download full resolution via product page

Proposed dual mechanism of action for PK150.

In Vitro Activity and Cytotoxicity

PK150 exhibits potent in vitro activity against various Gram-positive bacteria. It also shows
some level of cytotoxicity against human cell lines, which is expected given its origin as a

sorafenib analog.

In Vitro Antibacterial Activity
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Bacterial Strain Minimum Inhibitory Concentration (MIC)
Methicillin-sensitive S. aureus (MSSA) 0.3 uM

Methicillin-resistant S. aureus (MRSA) 0.3-1uM

Vancomycin-intermediate S. aureus (VISA) 0.3 uM

Vancomycin-resistant Enterococci (VRE) 3 uM

Mycobacterium tuberculosis 2 uM

In Vitro Cytotoxicity

Human Cell Line IC50 Assay Method
HelLa 9.02 uM SRB assay
HepG2 5.68 uM SRB assay

Safety and Toxicology Summary

Preclinical safety assessments in mice indicate that PK150 is well-tolerated at therapeutically

relevant oral doses.

« Oral Dosing: No obvious signs of toxicity were observed in mice at oral doses of 10 mg/kg

and 20 mg/kg.

¢ Intravenous Dosing: A high intravenous dose of 20 mg/kg resulted in severe toxic effects.

Conclusion

PK150 is a promising antibacterial agent with a favorable pharmacokinetic profile highlighted
by its high oral bioavailability of approximately 63% in mice. This excellent absorption
translates to proven in vivo efficacy in a murine model of systemic S. aureus infection, where
oral administration significantly reduced bacterial burden. Its multi-targeted mechanism of
action, involving the disruption of both menaquinone biosynthesis and protein secretion, may
contribute to its potency and a low propensity for resistance development. While further studies
are required to fully elucidate its safety and efficacy profile for potential clinical development,
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the current data establishes PK150 as a strong candidate for a new class of orally
administered antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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